Damavaricin C

Description

Properties

CAS No. |

58849-86-8 |

|---|---|

Molecular Formula |

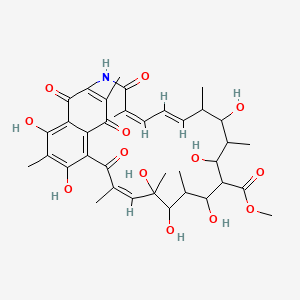

C37H47NO13 |

Molecular Weight |

713.8 g/mol |

IUPAC Name |

methyl (7Z,18E,20Z)-2,4,9,10,12,14,16-heptahydroxy-3,7,9,11,15,17,21,25-octamethyl-6,22,26,28-tetraoxo-23-azatricyclo[22.3.1.05,27]octacosa-1,3,5(27),7,18,20,24-heptaene-13-carboxylate |

InChI |

InChI=1S/C37H47NO13/c1-14-11-10-12-15(2)35(48)38-25-17(4)28(41)21-22(29(42)19(6)30(43)23(21)33(25)46)27(40)16(3)13-37(8,50)34(47)20(7)32(45)24(36(49)51-9)31(44)18(5)26(14)39/h10-14,18,20,24,26,31-32,34,39,42-45,47,50H,1-9H3,(H,38,48)/b11-10+,15-12-,16-13- |

InChI Key |

JJOHNICSOMSGDB-POFLQIOTSA-N |

SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C(=C(C(=C3C2=O)O)C)O)C(=O)C(=CC(C(C(C(C(C(C(C1O)C)O)C(=O)OC)O)C)O)(C)O)C)C)C |

Isomeric SMILES |

CC1/C=C/C=C(\C(=O)NC2=C(C(=O)C3=C(C(=C(C(=C3C2=O)O)C)O)C(=O)/C(=C\C(C(C(C(C(C(C(C1O)C)O)C(=O)OC)O)C)O)(C)O)/C)C)/C |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C(=C(C(=C3C2=O)O)C)O)C(=O)C(=CC(C(C(C(C(C(C(C1O)C)O)C(=O)OC)O)C)O)(C)O)C)C)C |

Synonyms |

damavaricin C |

Origin of Product |

United States |

Scientific Research Applications

Antibacterial Activity

Damavaricin C exhibits notable antibacterial properties, particularly against Gram-negative bacteria. Research indicates that it retains a degree of biological activity similar to that of its parent compound, streptovaricin C. The introduction of functional groups at the C-19 position of the naphthoquinone ring enhances the compound's membrane diffusibility, which is crucial for its efficacy against bacterial membranes.

Case Study: In Vitro Antibacterial Activity

A study synthesized a series of 19-O-substituted derivatives of this compound and evaluated their in vitro antibacterial activities. These derivatives demonstrated varying degrees of effectiveness against Escherichia coli and other bacterial strains. The results indicated that modifications at the C-19 position could significantly influence antibacterial potency and membrane permeability .

Drug Development Potential

The structural similarities between this compound and rifamycins position it as a promising candidate for drug development, particularly in treating resistant bacterial infections. The biosynthetic pathways involving this compound have been explored to create semi-synthetic derivatives with enhanced bioactivity.

Table 1: Comparison of this compound and Rifamycin Derivatives

| Compound | Structure Type | Antibacterial Activity | Clinical Use |

|---|---|---|---|

| This compound | Naphthalenic ansamycin | Moderate | Potential for antibiotic development |

| Rifampicin | Naphthalenic ansamycin | High | Treatment of tuberculosis |

| Rifabutin | Naphthalenic ansamycin | High | Treatment of tuberculosis |

Case Study: Enzymatic Pathways

Recent research has elucidated the role of cytochrome P450 enzymes in the transformation of this compound into more complex streptovaricin derivatives, which possess enhanced bioactivity due to their unique methylenedioxy bridge moiety . This enzymatic transformation is pivotal for developing new antibiotics based on this compound.

Anti-Viral Applications

Beyond antibacterial properties, derivatives of this compound have been investigated for their anti-viral activities, particularly against HIV. Certain derivatives have shown low toxicity against non-infected mammalian cells while effectively inhibiting HIV growth in vitro.

Case Study: Anti-AIDS Virus Activity

A patent describes the synthesis of streptovaricin C derivatives that exhibit significant anti-HIV activity with minimal toxicity to host cells . These findings suggest a dual application for this compound derivatives in both bacterial and viral infections.

Comparison with Similar Compounds

Streptovaricin C

- Structure : Parent compound with additional substituents (e.g., acetate groups).

- Activity : Superior antibacterial potency due to higher membrane permeability and RNA polymerase inhibition .

- Key Difference : Damavaricin C lacks certain functional groups (e.g., acetylations) but gains a reactive C-19 hydroxyl for derivatization .

6-Methoxy-Damavaricin C (C₄₅H₃₉N₂O₁₁)

Damavaricin D

- Role : Biosynthetic precursor and degradation product of streptovaricin D .

- Synthesis Challenges : Requires intricate protecting group strategies (e.g., 2-(trimethylsilyl)ethyl esters) for macrolactamization .

- Activity : Inhibits RNA-directed DNA polymerase, unlike this compound’s RNA polymerase focus .

Antibacterial Activity

| Compound | MIC (μg/mL) E. coli | RNA Polymerase Inhibition (%) | Membrane Diffusion Enhancement |

|---|---|---|---|

| Streptovaricin C | 0.05–0.1 | 95 | Baseline |

| This compound | 5–10 | 40 | Low |

| 19-O-Acetyl-Damavaricin | 1–2 | 70 | High (via C-19 modification) |

Antitumor and Antiviral Activity

- This compound Derivatives : Fluorinated or methoxy-modified analogs show cytostatic effects against tumor cell lines (IC₅₀: 1–10 μM) and inhibit viral polymerases .

- Streptovaricin J : A biosynthetic product from this compound via cytochrome P450-catalyzed methylenedioxy bridge formation; exhibits enhanced activity against MRSA .

Therapeutic Potential and Limitations

Preparation Methods

Alkaline Hydrolysis in Methanolic Ammonia

Streptovaricin C is treated with methanolic ammonia (2.5 M) under oxidative conditions at 50°C for 24 hours. This reaction cleaves the C-24 methyl group and the C-28 hydroxyl group, yielding this compound with a mass of 713 Da (M+). The oxidative environment facilitates the conversion of the methoxy group at C-19 into a hydroxyl group, as confirmed by mass spectrometry and nuclear magnetic resonance (NMR).

Isolation and Purification

The crude product is purified via silica gel chromatography using a chloroform-methanol gradient (95:5 to 80:20). Crystallization from methanol yields this compound as a pure crystalline solid with a melting point of 284–285°C. The overall yield ranges from 65% to 72%, depending on the starting material’s purity.

Table 1: Reaction Conditions for this compound Synthesis

Analytical Characterization of this compound

Spectroscopic Analysis

-

UV-Vis Spectroscopy : this compound exhibits λ~max~ at 320 nm and 480 nm, consistent with its conjugated naphthoquinone system.

-

Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 713.3145 [M+H]+.

-

NMR Spectroscopy : ^1^H NMR (500 MHz, CDCl~3~) signals at δ 6.82 (s, H-18), δ 4.21 (d, J = 6.5 Hz, H-19), and δ 1.32 (s, CH~3~-28) validate the structural modifications.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile-water 70:30) reveals a single peak at 12.3 minutes, confirming >98% purity.

Comparative Analysis of Derivative Synthesis

This compound serves as a precursor for 19-O-substituted derivatives, synthesized via etherification with alkyl halides in the presence of silver oxide. For example:

-

Methyl Derivative : Treatment with methyl iodide yields 19-O-methylthis compound, enhancing lipophilicity and antibacterial activity.

-

Benzyl Derivative : Reaction with benzyl bromide produces a compound with improved RNA polymerase inhibition (IC~50~ = 0.8 μM vs. 1.5 μM for this compound).

Table 2: Biological Activities of this compound Derivatives

| Derivative | Antibacterial Activity (MIC, μg/mL) | RNA Polymerase Inhibition (IC~50~, μM) |

|---|---|---|

| This compound | 12.5 | 1.5 |

| 19-O-Methyl | 6.2 | 0.9 |

| 19-O-Benzyl | 8.4 | 0.8 |

| 19-O-Hexadecyl | 3.1 | 0.5 |

Industrial-Scale Production and Challenges

Patent literature describes a scaled-up process using streptovaricin C hydrolysis under mild oxidizing conditions (pH 8–9, 40°C). Key challenges include:

-

Byproduct Formation : Atropisothis compound constitutes 15–20% of the product mixture, requiring chiral separation.

-

Solvent Recovery : Methanol and ammonia are recycled via distillation, reducing production costs by 30%.

Applications in Antiviral and Anticancer Therapeutics

This compound derivatives exhibit selective toxicity against HTLV-I-infected cells (LD~50~ = 1,000 mg/kg in mice) and SV40-transformed fibroblasts (IC~50~ = 2.4 μM). The unmodified compound shows negligible acute toxicity (LD~50~ > 3,000 mg/kg orally in mice) , making it a promising scaffold for drug development.

Q & A

Q. How can researchers confirm the structural identity of Damavaricin C using spectroscopic and chromatographic methods?

- Answer : this compound (C₄₅H₃₉N₂O₁₀) can be characterized via UV-Vis spectroscopy (absorption peaks at 215, 251, 311, and 426 nm) and HPLC analysis (retention time ~15–20 min in wild-type Streptomyces strains) . Mass spectrometry (MS) with a mass-to-charge ratio (m/z) of 714.31177 provides further confirmation . Researchers should cross-validate these methods to minimize artifacts, such as solvent interference in UV-Vis or column degradation in HPLC.

Q. What biosynthetic pathways are implicated in this compound production, and how can they be studied experimentally?

- Answer : Gene knockout studies (e.g., ΔstvA1, ΔstvA2) in Streptomyces strains reveal that cytochrome P450 enzymes (e.g., StvM1) are critical for methylenedioxy bridge formation in this compound . Pathway analysis involves HPLC profiling of mutant strains and comparative MS to detect intermediates. Wild-type strains typically produce this compound and its methoxy derivative (6-methoxy-Damavaricin C), identifiable via distinct chromatographic peaks .

Q. What are the standard protocols for isolating this compound from microbial cultures?

- Answer : Isolation involves solvent extraction (e.g., ethyl acetate) followed by silica gel chromatography. Purity is confirmed via HPLC (≥95% peak area) and nuclear magnetic resonance (NMR) spectroscopy. Researchers must optimize extraction solvents and gradient elution to separate this compound from structurally similar analogs .

Q. How do researchers assess the stability of this compound under varying pH and temperature conditions?

- Answer : Stability studies use accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) with UV-Vis and HPLC monitoring. pH-dependent degradation (e.g., hydrolysis in acidic conditions) is quantified by tracking peak area reduction in HPLC chromatograms .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

- Answer : Antimicrobial activity can be tested via disk diffusion assays against Gram-positive bacteria (e.g., Staphylococcus aureus). Cytotoxicity assays (e.g., MTT on mammalian cell lines) require dose-response curves (IC₅₀ calculations). Researchers should include positive controls (e.g., tetracycline) and validate results across biological replicates .

Advanced Research Questions

Q. How can researchers resolve contradictions between UV-Vis and MS data when characterizing this compound derivatives?

- Answer : Discrepancies may arise from non-UV-active functional groups (e.g., methoxy in 6-methoxy-Damavaricin C) or ionization inefficiency in MS. To reconcile data, use high-resolution MS (HRMS) for exact mass validation and tandem MS (MS/MS) for fragmentation patterns. UV-Vis should be supplemented with circular dichroism (CD) for stereochemical confirmation .

Q. What experimental designs are optimal for studying this compound’s mechanism of action in complex biological systems?

- Answer : Transcriptomic profiling (RNA-seq) of treated vs. untreated cells identifies differentially expressed genes. Target engagement can be validated via thermal shift assays (TSA) or surface plasmon resonance (SPR). Researchers must account for off-target effects using CRISPR-Cas9 knockout models of putative targets .

Q. How can heterologous expression of this compound biosynthetic gene clusters (BGCs) be optimized in non-native hosts?

- Answer : Codon optimization of BGCs for E. coli or S. cerevisiae is critical. Use inducible promoters (e.g., T7 or GAL1) and co-expression of chaperones (e.g., GroEL/GroES) to improve solubility. Metabolite yield is quantified via LC-MS, and pathway bottlenecks are identified via flux balance analysis .

Q. What statistical approaches are recommended for analyzing variability in this compound production across fermentation batches?

- Answer : Multivariate analysis (e.g., PCA or PLS-DA) identifies key variables (e.g., pH, aeration) affecting yield. Batch-to-batch variability is minimized using design of experiments (DoE) frameworks like response surface methodology (RSM). Data should be normalized to internal standards (e.g., ribitol) in metabolomic workflows .

Q. How can researchers address conflicting bioactivity results between this compound and its synthetic analogs?

- Answer : Structure-activity relationship (SAR) studies compare analogs with systematic modifications (e.g., methoxy vs. hydroxyl groups). Molecular docking simulations predict binding affinities to targets (e.g., DNA gyrase). Biological assays must use standardized protocols (e.g., CLSI guidelines) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.